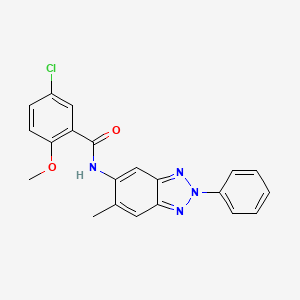
6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its inhibitory activity, 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been shown to be overexpressed in various cancers, and its inhibition by 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one have been extensively studied in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
The advantages of using 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments include its potent inhibitory activity against CK2, its ability to selectively target cancer cells, and its neuroprotective and anti-inflammatory effects. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental settings, and its potential toxicity, which requires careful evaluation in preclinical studies.
未来方向
Several future directions for the study of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one include:
1. Further investigation of its potential therapeutic applications in various cancers and neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve its solubility and reduce its potential toxicity.
3. Evaluation of its potential as a drug candidate in preclinical and clinical studies.
4. Investigation of its mechanism of action and identification of its downstream targets.
5. Exploration of its potential applications in other cellular processes beyond CK2 inhibition.
6. Investigation of its potential as a tool compound for studying CK2-related pathways and cellular processes.
合成方法
The synthesis of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one involves a multi-step process that starts with the reaction of 4-propoxyphenylamine with 2-bromoacetophenone to form 2-(4-propoxyphenyl)-2-bromoacetophenone. This intermediate is then reacted with sodium methoxide and carbon dioxide to form the corresponding benzoxazinone.
科学研究应用
6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Several studies have shown that the inhibition of CK2 by 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
6-bromo-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-2-9-21-13-6-3-11(4-7-13)16-19-15-8-5-12(18)10-14(15)17(20)22-16/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCUGFGYTZMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)





![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)
![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)